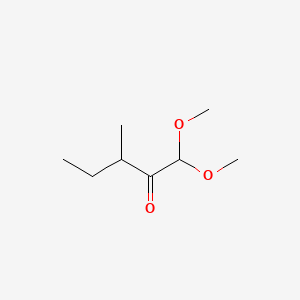
2-Pentanone, 1,1-dimethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 1,1-dimethoxy-3-methyl- is an organic compound with the molecular formula C8H16O3. It is also known by its systematic name, 1,1-dimethoxy-3-methyl-pentan-2-one. This compound is a ketone derivative and is characterized by the presence of two methoxy groups attached to the same carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1-dimethoxy-3-methyl- typically involves the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which is then converted to the final product through dehydration.
Industrial Production Methods
On an industrial scale, the production of 2-Pentanone, 1,1-dimethoxy-3-methyl- can be achieved through a similar process, but with optimized conditions to maximize yield and efficiency. This often involves the use of continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 1,1-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 1,1-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 1,1-dimethoxy-3-methyl- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxy groups can participate in substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-pentanone:
2-Pentanone: A simpler ketone without the methyl and methoxy substitutions.
4-Hydroxy-3-methyl-2-pentanone: An intermediate in the synthesis of 3-methyl-2-pentanone.
Uniqueness
2-Pentanone, 1,1-dimethoxy-3-methyl- is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1,1-dimethoxy-3-methylpentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-5-6(2)7(9)8(10-3)11-4/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
SLJQWQAYIRMBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)

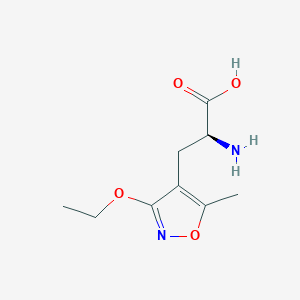
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
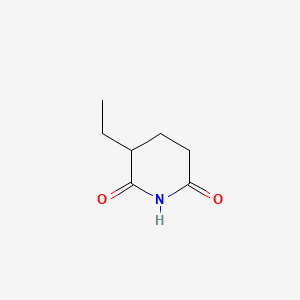


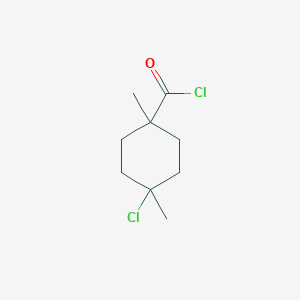

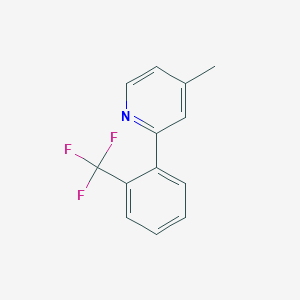
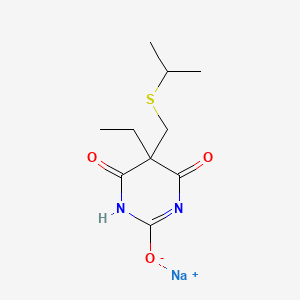
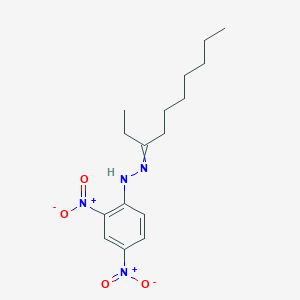
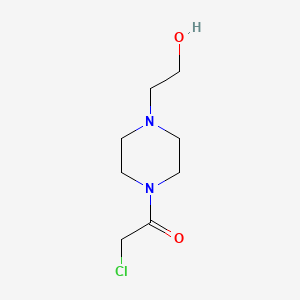
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
